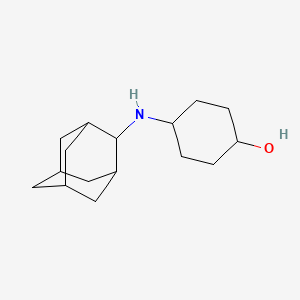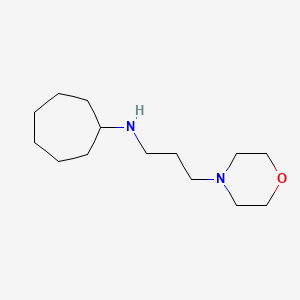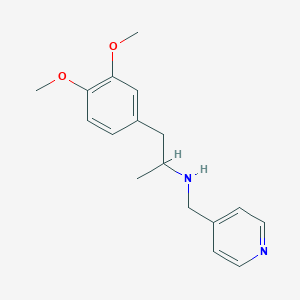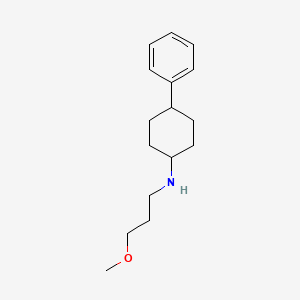![molecular formula C21H27NO3 B3852955 4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol](/img/structure/B3852955.png)
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol
Descripción general
Descripción
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol is a complex organic compound that features a phenolic group attached to a butyl chain, which is further connected to a 6,7-dimethoxy-3,4-dihydro-1H-isoquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The isoquinoline moiety can be reduced to tetrahydroisoquinoline derivatives.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones from oxidation, tetrahydroisoquinoline derivatives from reduction, and various substituted phenols from electrophilic substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurological disorders and pain management.
Mecanismo De Acción
The mechanism of action of 4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol involves its interaction with specific molecular targets. The compound is known to bind to sigma-2 receptors, which are involved in intracellular calcium regulation and cholesterol homeostasis. This binding can modulate various signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-dimethoxy-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the phenolic and butyl groups.
4-hydroxy-2-quinolones: Similar in having a phenolic group but differ in the core structure and functional groups.
Uniqueness
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to selectively bind to sigma-2 receptors sets it apart from other similar compounds .
Propiedades
IUPAC Name |
4-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-15(4-5-16-6-8-19(23)9-7-16)22-11-10-17-12-20(24-2)21(25-3)13-18(17)14-22/h6-9,12-13,15,23H,4-5,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJHNKLYKZVVNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(3S*,4R*)-3-hydroxy-4-(3-methyl-2-thienyl)piperidin-1-yl]carbonyl}-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B3852876.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]thiolan-3-amine](/img/structure/B3852904.png)
![2-chloro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline](/img/structure/B3852911.png)
![1-(ethylsulfonyl)-4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperazine](/img/structure/B3852917.png)
![N-[3-(1H-imidazol-1-yl)propyl]cycloheptanamine](/img/structure/B3852919.png)
![4-[(3,4-difluoroanilino)methyl]-2-methoxy-6-nitrophenol](/img/structure/B3852926.png)


![3-(bicyclo[2.2.1]hept-2-ylamino)-2-azepanone](/img/structure/B3852963.png)
![6-chloro-3-{[(3,4-difluorophenyl)amino]methyl}-4H-chromen-4-one](/img/structure/B3852965.png)
